
CID 69624848
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is a specialized organosilicon compound. It features a bicyclic structure with a norbornene backbone, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The dichloromethylsilyl group attached to the ethyl side chain introduces silicon chemistry into the molecule, making it valuable for various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- typically involves the reaction of norbornene derivatives with dichloromethylsilane under specific conditions. One common method includes the hydrosilylation of norbornene with dichloromethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of silicon-based bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The rigidity of the norbornene backbone also contributes to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- 5-Norbornene-2-carboxylic acid
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H14Cl2Si |
|---|---|
Molekulargewicht |
233.21 g/mol |
InChI |
InChI=1S/C10H14Cl2Si/c11-10(12)13-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-10H,3-6H2 |
InChI-Schlüssel |
GVDHKEHFRJEXRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CC[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
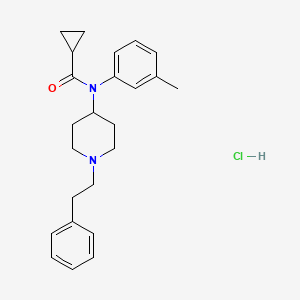

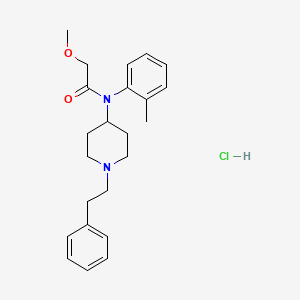
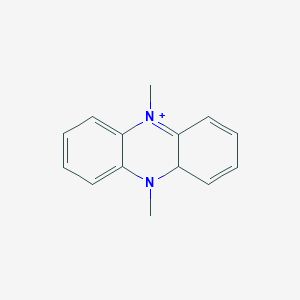
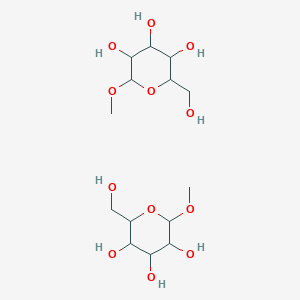
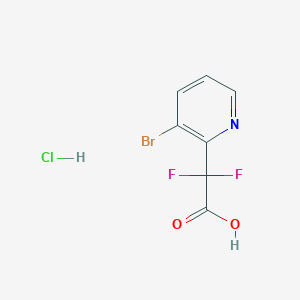
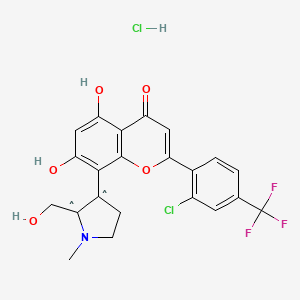

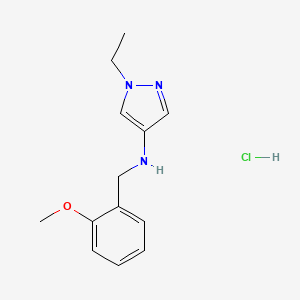
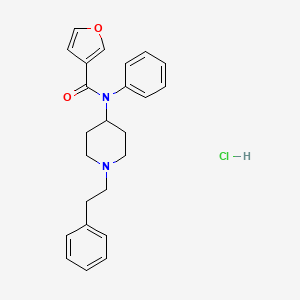
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
